Cas no 3572-80-3 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-)

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- structure
3572-80-3 structure
Productnaam:2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
CAS-nummer:3572-80-3
MF:C18H25NO
MW:271.397205114365
CID:306894
PubChem ID:19143

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • (+)-CYCLOAZOCINE
    • CYCLAZOCINE
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan
    • 2'-Hydroxy-2-cyclopropylmethyl-5,9-dimethyl-6,7-benzomorphan
    • 2'-Hydroxy-5,9-dimethyl-2-cyclopropylmethyl-6,7-benzomorphan
    • 3-cyclopropyl-methyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-8-hydroxy-2,6-methan-3-benzazocin
    • NIH 7981
    • UM 407
    • WIN 20,740
    • zazocin-8-ol
    • Ciclazocina [INN-Spanish]
    • 3-Cyclopropylmethyl-6(eq),11(ax)-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol(Cyclazocine)
    • NS00080844
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • L001209
    • CYCLAZOCINE [USAN]
    • WLN: T C666 A KN&TTJ A1 B1 EQ K1- AL3TJ
    • (Cyclazocine) 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • (+/-)-Cyclazocine
    • Rac-Cyclazocine
    • 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan
    • 3-(Cyclopropylmethyl)-1,2,3, 4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6[eq],6-methano-3-benzazocin-8-ol
    • NSC172134
    • 3-(Cyclopropylmethyl)1-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2, 6-methano-3-benzazocin-8-ol
    • CHEMBL289683
    • 3-(Cyclopropylmethyl)1-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 2, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • Cyclazocine [USAN:INN]
    • Cyclazocine (USAN/INN)
    • (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • {3-Cyclopropylmethyl-6[eq],} {11[ax]-dimethyl-2,6-methano-3-benzazocin-8-ol}
    • FT-0665329
    • NSC 107429
    • 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
    • Cyclazocinum [INN-Latin]
    • CYCLAZOCINE [INN]
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • MLS002703971
    • SCHEMBL37996
    • 10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • EINECS 230-866-7
    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-,(2S,6S,11S)-
    • CYCLAZOCINE (-)
    • NS00029907
    • 10-cyclopropylmethyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol(Cyclazocine)
    • Cyclazocine (+)
    • 2-Cyclopropylmethyl-5,7-beneomorphan
    • Q5198126
    • Cyclazocinum
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol (cyclazocine)
    • NSC-172134
    • NSC107429
    • UNII-J5W1B1159C
    • D03618
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-beneomorphan
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-; Cyclazocine; NSC 107429; Win 20740
    • Ciclazocina
    • 3-(Cyclopropylmethyl)-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3,4,5,6-Tetrachloro-phthalic acid
    • 3572-80-3
    • DTXSID9022863
    • BDBM50018731
    • NSC-107429
    • FT-0665328
    • 2, 6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5, 6-hexahydro-6,11-dimethyl-
    • CYCLAZOCINE [MI]
    • WIN 20740
    • cyclopropylmethyl(dimethyl)[?]ol
    • 3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • (cyclazocine)2-{4-[(2,4-Diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
    • 7346-09-0
    • WIN-20740
    • 2-Cyclopropylmethyl-2'-hydroxy-5,7-benzomorphan
    • J5W1B1159C
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • EINECS 222-689-9
    • 2, 6-Methano-3-benzazocin-8-ol, 1,2,3,4,5, 6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2.alpha.,6.alpha.,11R*)-
    • SMR001395644
    • Inchi: InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
    • InChI-sleutel: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • LACHT: OC1C=CC2=C(C3(CCN(CC4CC4)C(C2)C3C)C)C=1

Berekende eigenschappen

  • Exacte massa: 271.19400
  • Monoisotopische massa: 271.194
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 380
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 23.5A^2
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: nothing

Experimentele eigenschappen

  • Kleur/vorm: White crystalline solid
  • Dichtheid: 1.0115 (rough estimate)
  • Smeltpunt: 201-204°
  • Kookpunt: 414.48°C (rough estimate)
  • Vlampunt: 188.7°C
  • Brekindex: 1.5740 (estimate)
  • Oplosbaarheid: 0.1 M HCl: soluble
  • PSA: 23.47000
  • LogboekP: 3.26430
  • Oplosbaarheid: Uncertain

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Beveiligingsinformatie

  • WGK Duitsland:3
  • RTECS:PB8585000
  • Opslagvoorwaarde:2-8°C
Aanbevolen leveranciers
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.